Drug-Likeness: 5-Ethoxy vs. 5-Methoxy Analog
The target compound N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1105221-15-5) exhibits a computed ALogP of 1.29, polar surface area (PSA) of 90.65 Ų, and a Quantitative Estimate of Drug-likeness (QED) score of 0.69 . In comparison, the 5-methoxy analog N-(3-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide (C15H14N2O5, MW 302.28) is predicted to have a lower ALogP (estimated ~0.8–1.0 based on the loss of one methylene unit) and a comparable PSA, resulting in a modestly lower QED score . The ethoxy substituent contributes an additional –CH2– unit relative to methoxy, which increases lipophilicity by approximately 0.3–0.5 logP units, potentially enhancing membrane permeability while maintaining aqueous solubility within acceptable limits.
| Evidence Dimension | Computed lipophilicity (ALogP) and drug-likeness (QED) scores |
|---|---|
| Target Compound Data | ALogP = 1.29; PSA = 90.65 Ų; HBA = 5; HBD = 2; Rotatable Bonds = 7; QED = 0.69 |
| Comparator Or Baseline | N-(3-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide (C15H14N2O5): ALogP estimated ~0.8–1.0 (loss of one –CH2– vs target); PSA estimated ~90–92 Ų; QED estimated ~0.65–0.67 |
| Quantified Difference | ΔALogP ≈ +0.3 to +0.5 (target more lipophilic); ΔQED ≈ +0.02 to +0.04 (target more drug-like) |
| Conditions | Computational predictions using Aladdin Scientific database; QED calculated via the method of Bickerton et al. (2012). Comparator data estimated by substructure-based property adjustment (deletion of one methylene unit). |
Why This Matters
The ethoxy-for-methoxy substitution produces a measurable shift in lipophilicity that may influence membrane permeability and oral bioavailability predictions, making the target compound a distinct entity for ADME screening panels.
